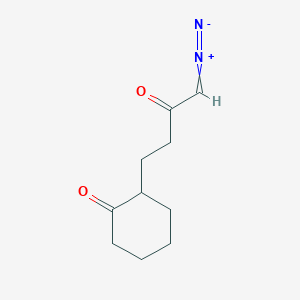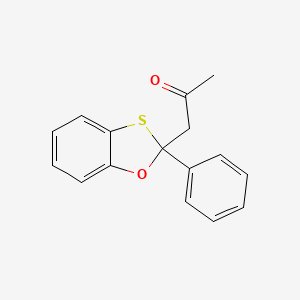
2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- is an organic compound that features a unique structure combining a propanone group with a benzoxathiol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- typically involves the reaction of 2-phenyl-1,3-benzoxathiol with acetone under specific conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Common catalysts used in such reactions include Lewis acids like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The benzoxathiol ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may require reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives of the benzoxathiol ring.
Applications De Recherche Scientifique
2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- involves its interaction with specific molecular targets. The benzoxathiol moiety can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: An organic compound with a similar structure but lacking the benzoxathiol ring.
Benzyl methyl ketone: Another related compound with a simpler structure.
Uniqueness
2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- is unique due to the presence of the benzoxathiol ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
57805-27-3 |
|---|---|
Formule moléculaire |
C16H14O2S |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
1-(2-phenyl-1,3-benzoxathiol-2-yl)propan-2-one |
InChI |
InChI=1S/C16H14O2S/c1-12(17)11-16(13-7-3-2-4-8-13)18-14-9-5-6-10-15(14)19-16/h2-10H,11H2,1H3 |
Clé InChI |
WGEKSACEOHDAOE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1(OC2=CC=CC=C2S1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



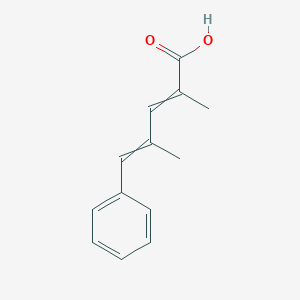
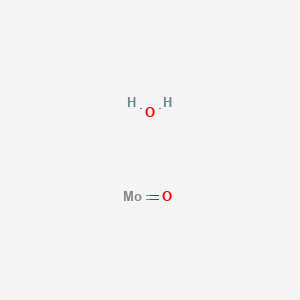
![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
![2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one](/img/structure/B14607264.png)
![N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide](/img/structure/B14607282.png)

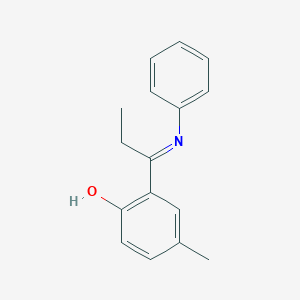
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)

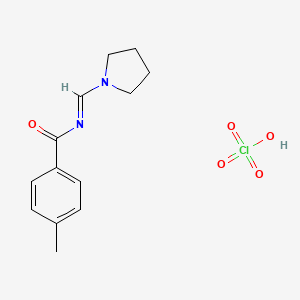
![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)
